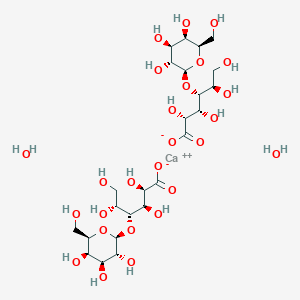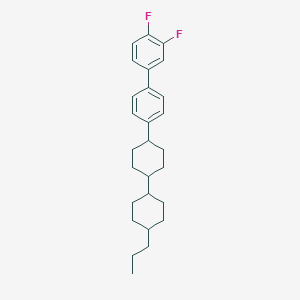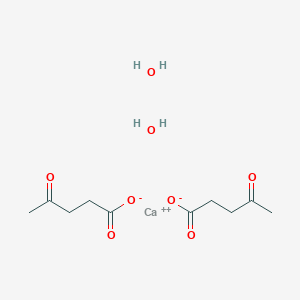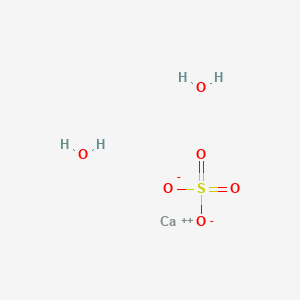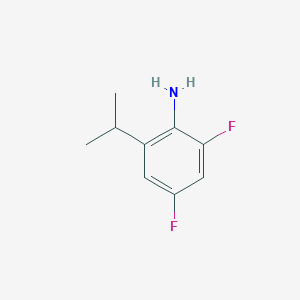![molecular formula C17H15N9O3S2 B046970 1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime CAS No. 115786-71-5](/img/structure/B46970.png)
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BTT-3033 and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of BTT-3033 is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. BTT-3033 has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. It has also been shown to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemische Und Physiologische Effekte
BTT-3033 has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. BTT-3033 has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. Additionally, BTT-3033 has been shown to bind to amyloid beta plaques in the brain, which may have implications for the diagnosis and treatment of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BTT-3033 has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. Additionally, BTT-3033 has been shown to have a high binding affinity for its target molecules, which makes it a useful tool for studying specific pathways and enzymes. However, there are also limitations to using BTT-3033 in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret results. Additionally, BTT-3033 has only been studied in vitro and in animal models, so its efficacy and safety in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the study of BTT-3033. One direction is to further investigate its anticancer properties and potential use as a cancer treatment. Another direction is to study its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of BTT-3033 and its potential implications for the diagnosis and treatment of Alzheimer's disease. Finally, more studies are needed to determine the safety and efficacy of BTT-3033 in humans.
Synthesemethoden
The synthesis of BTT-3033 has been achieved using various methods. One of the most common methods involves the reaction of 4-hydroxyphenyl tetrazole with thioacetic acid followed by the reaction with 2-bromo-2-methylpropionyl bromide and hydroxylamine hydrochloride to yield BTT-3033. Other methods involve the use of different reagents and conditions.
Wissenschaftliche Forschungsanwendungen
BTT-3033 has shown potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. BTT-3033 has also been studied for its anti-inflammatory properties, as it has been shown to inhibit the production of inflammatory cytokines. Additionally, BTT-3033 has been studied for its potential use as a diagnostic tool for Alzheimer's disease, as it has been shown to bind to amyloid beta plaques in the brain.
Eigenschaften
CAS-Nummer |
115786-71-5 |
|---|---|
Produktname |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime |
Molekularformel |
C17H15N9O3S2 |
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
4-[5-[2-hydroxyimino-3-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanylpropyl]sulfanyltetrazol-1-yl]phenol |
InChI |
InChI=1S/C17H15N9O3S2/c27-14-5-1-12(2-6-14)25-16(18-21-23-25)30-9-11(20-29)10-31-17-19-22-24-26(17)13-3-7-15(28)8-4-13/h1-8,27-29H,9-10H2 |
InChI-Schlüssel |
PJODZKNJLOSBSB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=NO)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=NN=N2)SCC(=NO)CSC3=NN=NN3C4=CC=C(C=C4)O)O |
Synonyme |
1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



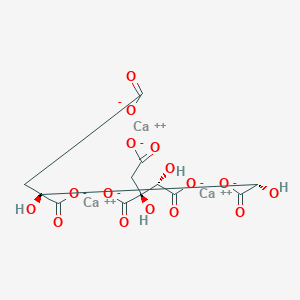
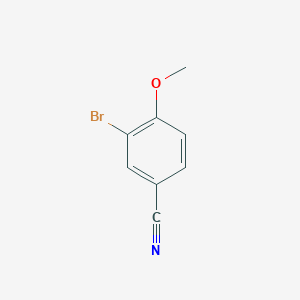
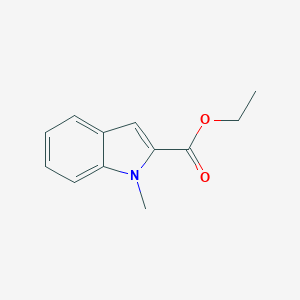
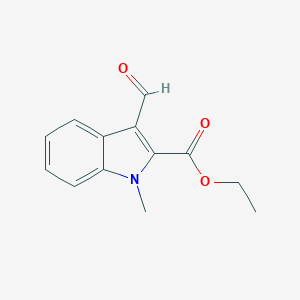
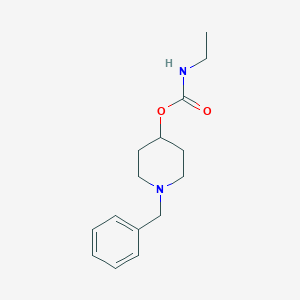
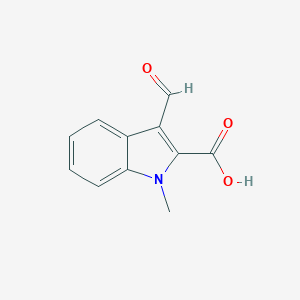
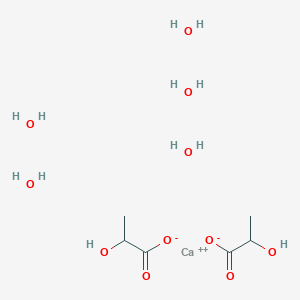
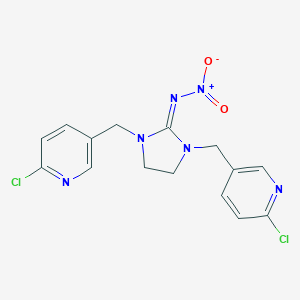
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
